molecular formula C6H4N2O B063319 Isoxazolo[4,3-b]pyridine CAS No. 173894-73-0

Isoxazolo[4,3-b]pyridine

Cat. No.: B063319
CAS No.: 173894-73-0
M. Wt: 120.11 g/mol
InChI Key: NABZXASCLFSKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2]Oxazolo[4,3-b]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of [1,2]Oxazolo[4,3-b]pyridine allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Oxazolo[4,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method is the condensation of 2-amino-3-hydroxypyridine with aldehydes or ketones, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the annulation of a pyridine ring to 4-aminoisoxazoles, which can be achieved through intramolecular nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of [1,2]Oxazolo[4,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can contribute to the sustainable production of this compound.

Chemical Reactions Analysis

Types of Reactions

[1,2]Oxazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxazolone derivatives, reduced pyridine derivatives, and various substituted [1,2]Oxazolo[4,3-b]pyridine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [1,2]Oxazolo[4,3-b]pyridine involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. For example, [1,2]Oxazolo[4,3-b]pyridine derivatives have been shown to inhibit glycogen synthase kinase-3β, a key enzyme involved in the regulation of various cellular processes . Additionally, the compound can interfere with signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Oxadiazole: Another heterocyclic compound with a similar structure but different nitrogen and oxygen atom arrangement.

    [1,3]Oxazole: A related compound with a different position of the nitrogen atom in the oxazole ring.

    [1,2,3]Triazole: A five-membered ring compound with three nitrogen atoms, often used in click chemistry.

Uniqueness

[1,2]Oxazolo[4,3-b]pyridine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the heterocyclic system. This unique structure imparts distinct electronic and steric properties, making it a versatile scaffold for the design of bioactive molecules. The compound’s ability to undergo various chemical modifications further enhances its utility in drug discovery and development.

Properties

CAS No.

173894-73-0

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

[1,2]oxazolo[4,3-b]pyridine

InChI

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)4-9-8-5/h1-4H

InChI Key

NABZXASCLFSKLF-UHFFFAOYSA-N

SMILES

C1=CC2=NOC=C2N=C1

Canonical SMILES

C1=CC2=NOC=C2N=C1

Synonyms

Isoxazolo[4,3-b]pyridine (9CI)

Origin of Product

United States

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